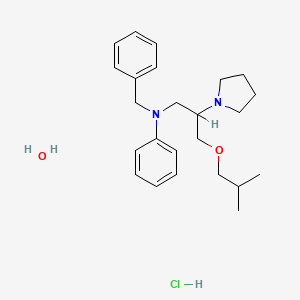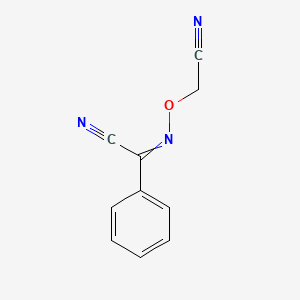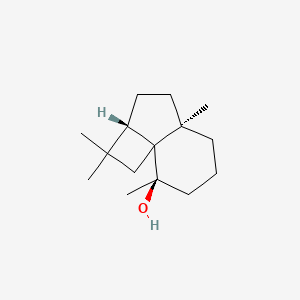
Mimosine
Vue d'ensemble
Description
Mimosine is a non-protein amino acid that is primarily found in Leucaena leucocephala, a leguminous tree native to Central and South America. It is known for its unique properties that make it a valuable tool in various scientific research applications.
Applications De Recherche Scientifique
Biochemical Properties and Biological Activities Mimosine, a non-protein amino acid, exhibits a range of biological activities. These include anti-cancer, anti-inflammatory, anti-fibrosis, anti-influenza, anti-viral, herbicidal, and insecticidal properties. It also plays a role in regenerative dentistry and phytoremediation. Its potential as a PAK1-specific inhibitor for various diseases is notable, as PAK1 is non-essential for normal cell growth, making this compound a compound of interest for medical research and therapy (Nguyen & Tawata, 2016).
Apoptosis Induction and Mechanism this compound has been shown to induce apoptosis, particularly in leukemia cell lines, through mitochondrial activation and reactive oxygen species (ROS) formation. This process involves mitochondrial swelling, a decrease in glutathione levels, cytochrome c release, and activation of caspases 3 and 9. These findings suggest that this compound can trigger cell death via multiple pathways, including oxidative stress and mitochondrial dysfunction (Hallak et al., 2007).
Environmental and Agricultural Applications this compound displays unique environmental interactions. It selectively enhances cell proliferation in dinoflagellates while inhibiting other major phytoplankton groups. This suggests a potential use in controlling algal populations and influencing marine ecosystems (Yeung, Wong, & Wong, 2002). Additionally, its strong herbicidal activities position it as a potential bio-herbicide for weed control in agriculture (Xuan et al., 2006).
Insecticidal and Nematicidal Properties this compound derivatives exhibit significant insecticidal and nematicidal activities. These properties are attributed to their ability to inhibit enzymes like tyrosinase and acetylcholinesterase. The findings open avenues for the development of natural, plant-based pesticides and agricultural chemicals (Nguyen, Chompoo, & Tawata, 2015).
Antimicrobial and Antifungal Effects this compound has demonstrated potent activity against certain fungi and bacteria, with particularly strong effects against dermatophytic fungi. These findings suggest its potential use in developing treatments for fungal infections and exploring its broader antimicrobial properties (Anitha, Jayavelu, & Murugesan, 2005).
Cell Cycle Regulation and DNA Replication In cellular studies, this compound has been utilized as a cell synchronization agent, effectively arresting cells at the G1-S phase boundary. This is achieved through activation of the ATM/ATR-mediated checkpoint signaling without inducing DNA damage. Such properties make this compound valuable for research in cell cycle dynamics and cancer biology (Kubota et al., 2014).
Stress Response and UV Exposure in Plants this compound levels in plants like Leucaena leucocephala are influenced by stress-related signals and environmental factors like UV exposure. This indicates its role in plant adaptive mechanisms and potential in agricultural applications (Rodrigues-Corrêa et al., 2019).
Propriétés
IUPAC Name |
2-amino-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNJWVWKTVETCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C(C1=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950337 | |
| Record name | 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2116-55-4, 10182-82-8, 500-44-7, 27678-82-6 | |
| Record name | α-Amino-3-hydroxy-4-oxo-1(4H)-pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2116-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Mimosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mimosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mimosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIMOSINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9W047UL80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of mimosine, and how does its binding affect cellular processes?
A1: this compound exerts its biological effects through multiple mechanisms. One prominent target is ribonucleotide reductase, an iron-dependent enzyme crucial for DNA synthesis [, , ]. By chelating iron, this compound inhibits this enzyme, leading to depletion of deoxyribonucleotide triphosphate pools and ultimately arresting DNA replication []. Another mechanism involves the inhibition of cyclin-dependent kinases, particularly cyclin D1, which play a vital role in cell cycle progression []. This compound also upregulates the expression of p21WAF1, a cyclin-dependent kinase inhibitor, further contributing to cell cycle arrest at the G1/S boundary [].
Q2: Does this compound induce apoptosis, and if so, what pathways are involved?
A2: Studies have shown that this compound can induce apoptosis in various cell types, including human leukemia cells []. This apoptotic effect is attributed to several factors, including iron chelation, mitochondrial activation characterized by a reduction in mitochondrial transmembrane potential, and increased caspase-3 activity []. Additionally, this compound can induce oxidative stress, which also contributes to apoptosis [].
Q3: How does this compound's effect on the cell cycle differ between somatic cells and embryonic cells?
A3: Intriguingly, this compound's effect on the cell cycle appears to be cell-type specific. While it effectively arrests DNA replication and cell cycle progression in somatic cells, typically at the G1/S boundary, it has minimal impact on rapidly dividing embryonic cells of Xenopus laevis []. This difference suggests distinct regulatory mechanisms governing cell cycle control in embryonic versus somatic cells.
Q4: What is the molecular formula, weight, and structure of this compound?
A4: this compound, chemically known as β-[N-(3-hydroxy-4-pyridone)]-α-aminopropionic acid, has the molecular formula C8H10N2O4 and a molecular weight of 198.17 g/mol. Its structure consists of a pyridone ring substituted with a hydroxyl group and an alanine side chain.
Q5: How does dehydration affect this compound content in Leucaena leucocephala forage?
A5: Studies have revealed that air-drying Leucaena leucocephala forage significantly increases this compound concentration compared to fresh samples []. This finding highlights the importance of considering processing methods when utilizing leucaena as fodder.
Q6: Can you explain the role of mimosinase in this compound degradation and its potential applications?
A6: Mimosinase is a carbon-nitrogen lyase found in Leucaena leucocephala that catalyzes the degradation of this compound into 3-hydroxy-4-pyridone (3H4P), pyruvate, and ammonia []. This enzyme, requiring pyridoxal 5′-phosphate for activity, exhibits high specificity for this compound degradation. The isolation and characterization of mimosinase cDNA open avenues for developing transgenic leucaena with reduced this compound content, potentially improving its safety and efficacy as a forage crop [].
Q7: How do structural analogs of this compound, such as isothis compound, compare in their defleecing activity in sheep?
A7: Isothis compound, a structural analog of this compound, exhibits comparable potency in inhibiting fiber growth and inducing defleecing in sheep []. This observation suggests that specific structural features of the this compound molecule are crucial for its biological activity.
Q8: What are the known toxic effects of this compound in animals, and what factors influence its toxicity?
A8: this compound is known to cause various toxic effects in animals, including alopecia (hair loss), goiter (enlarged thyroid gland), reproductive issues such as infertility and fetal death, and reduced egg production in poultry [, , ]. The severity of these effects depends on factors like this compound concentration in the diet, duration of exposure, and animal species [, ]. Ruminants tend to be less susceptible due to the ability of rumen microbes to degrade this compound [].
Q9: Does this compound administration have any adverse effects on bone health in animals?
A9: Studies in broiler chicks have shown that dietary this compound at a 1% concentration can lead to osteopathy, characterized by decreased bone mineral density, reduced strength and toughness of femur bones []. This effect appears to be linked to both a loss of appetite and a direct impact of this compound on bone metabolism, leading to a low turnover rate of bone tissue [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B1218096.png)
![N-(1,8-dimethyl-3-pyrazolo[3,4-b]quinolinyl)propanamide](/img/structure/B1218097.png)
![4-[[[4-(2-Furanylmethyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile](/img/structure/B1218098.png)

![5-[Bis(3-carboxy-4-hydroxyphenyl)methyl]-3-(3-carboxy-4-hydroxybenzyl)-2-hydroxybenzoic acid](/img/structure/B1218102.png)








